![molecular formula C10H15NO3 B1583596 Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate CAS No. 32499-64-2](/img/structure/B1583596.png)
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate
Overview
Description
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate is a chemical compound with the molecular formula C10H15NO3 . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .
Synthesis Analysis
Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .Molecular Structure Analysis
The molecular structure of this compound can be viewed using Java or Javascript .Chemical Reactions Analysis
There are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .Scientific Research Applications
Synthesis and Structural Analysis
Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate has been extensively studied in the field of organic chemistry, particularly in synthesis and structural analysis. A study by Diez et al. (1991) focuses on synthesizing a series of derivatives of this compound and examining their structure using spectroscopy and X-ray diffraction. These compounds, including this compound, typically exhibit a chair-envelope conformation which is crucial for their chemical behavior and applications (Diez et al., 1991).
Reactivity and Chemical Transformations
The reactivity of this compound has been explored in various chemical reactions. For instance, Gómez‐Sénchez & Marco-Contelles (2006) investigated its transformation in the bromination and Favorskii rearrangement processes. These reactions are important for creating new molecular structures and have applications in developing novel synthetic pathways (Gómez‐Sénchez & Marco-Contelles, 2006).
Molecular Structure Studies
The detailed study of molecular structure is vital for understanding the properties of chemical compounds. A study by Moriguchi et al. (2014) synthesized a related compound and determined its exact structure using single crystal X-ray diffraction. This type of research is fundamental for the development of new materials and pharmaceuticals (Moriguchi et al., 2014).
Mechanism of Action
Target of Action
It is known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Biochemical Pathways
Given its structural similarity to tropane alkaloids, it may influence similar biochemical pathways .
properties
IUPAC Name |
ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO3/c1-2-14-10(13)11-7-3-4-8(11)6-9(12)5-7/h7-8H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANEJUHJDPGTVIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(=O)C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50328024 | |
Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32499-64-2 | |
Record name | ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50328024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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